molecular formula C12H17BrN2 B13551202 1-(4-Bromophenyl)-N-methyl-4-piperidinamine

1-(4-Bromophenyl)-N-methyl-4-piperidinamine

Cat. No.: B13551202
M. Wt: 269.18 g/mol
InChI Key: QCAGCOQEXIDKME-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It features a bromophenyl group attached to the piperidine ring, which is further substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and N-methylpiperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a reductive amination reaction with N-methylpiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and purification, to yield the final product, 1-(4-bromophenyl)-N-methylpiperidin-4-amine.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromophenyl)-N-methylpiperidin-4-amine may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new drugs.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperidine: Similar structure but lacks the N-methyl group.

    1-(4-Bromophenyl)-N-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group.

    Brorphine: A synthetic opioid with a similar piperidine core but different functional groups.

Uniqueness

1-(4-Bromophenyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group differentiates it from other piperidine derivatives, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromophenyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C12H17BrN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3

InChI Key

QCAGCOQEXIDKME-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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